molecular formula C17H14O4 B2630456 5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 5010-53-7

5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2630456
CAS No.: 5010-53-7
M. Wt: 282.295
InChI Key: YYQFBUCGMUABMK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl bromide and a suitable base.

    Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxy)-2-methyl-1-benzofuran-3-carboxylic acid
  • 5-(Ethoxy)-2-methyl-1-benzofuran-3-carboxylic acid
  • 5-(Piperidinylethoxy)-2-methyl-1-benzofuran-3-carboxylic acid

Uniqueness

5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

IUPAC Name

2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-11-16(17(18)19)14-9-13(7-8-15(14)21-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQFBUCGMUABMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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